(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid
Overview
Description
(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, an imidazole ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-formylphenylacetic acid with 2-methyl-1H-imidazole in the presence of a base, followed by the addition of an acrylic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenylacrylic acid.
Reduction: Formation of 3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}propanol.
Substitution: Formation of derivatives with various functional groups attached to the imidazole ring.
Scientific Research Applications
(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]benzoic acid
- 3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}propanoic acid
Uniqueness
(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, imidazole ring, and acrylic acid moiety allows for diverse interactions and applications that are not observed in similar compounds.
Properties
IUPAC Name |
3-[4-methoxy-3-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-16-7-8-17(11)10-13-9-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCJOZURTVITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145123 | |
Record name | 3-[4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-17-3 | |
Record name | 3-[4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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